

Preparing INCB3619 Stock Solutions for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: INCB3619

Cat. No.: B1671818

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the preparation of **INCB3619** stock solutions intended for in vivo studies, particularly in murine models. **INCB3619** is a potent inhibitor of ADAM10 and ADAM17, metalloproteinases implicated in various pathological processes, including cancer and inflammation. Accurate and consistent preparation of dosing solutions is critical for obtaining reliable and reproducible results in preclinical research. This protocol outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for vehicle formulation to ensure the stability and bioavailability of **INCB3619** for subcutaneous administration.

Introduction to INCB3619

INCB3619 is a selective and orally bioavailable inhibitor of a disintegrin and metalloproteinase 10 (ADAM10) and ADAM17 (also known as TNF- α converting enzyme, TACE).^{[1][2][3]} These enzymes are key sheddases that cleave and release the extracellular domains of a wide variety of membrane-bound proteins, including growth factors and their receptors, cytokines, and adhesion molecules. Dysregulation of ADAM10 and ADAM17 activity is associated with the pathogenesis of numerous diseases, making them attractive therapeutic targets. In vivo studies are essential to evaluate the efficacy and pharmacokinetic profile of **INCB3619**.

Physicochemical and Handling Properties of INCB3619

A thorough understanding of the physicochemical properties of **INCB3619** is fundamental for the successful preparation of stock solutions.

Property	Value	Reference
CAS Number	791826-72-7	[4]
Molecular Weight	413.47 g/mol	[4][5]
Appearance	White to off-white solid	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[4][5]
Storage (Powder)	-20°C for up to 3 years	[5]
Storage (in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month	[5]

Handling Precautions: **INCB3619** is for research use only.[4] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling the compound.

Experimental Protocols

Preparation of a High-Concentration DMSO Stock Solution (for long-term storage)

This protocol describes the preparation of a concentrated stock solution of **INCB3619** in DMSO, which can be stored for extended periods and used to prepare fresh dosing solutions.

Materials:

- **INCB3619** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

Procedure:

- **Equilibration:** Allow the **INCB3619** powder vial to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **INCB3619** powder using a calibrated analytical balance.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).^[5] For example, to prepare a 100 mg/mL stock solution, dissolve 10 mg of **INCB3619** in 100 μ L of DMSO.
- **Mixing:** Vortex the solution until the **INCB3619** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat. Ultrasonic treatment can also be applied if needed.^[5]
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[5]

Preparation of the Final Dosing Solution for Subcutaneous Injection in Mice

This protocol details the dilution of the high-concentration DMSO stock solution into a vehicle suitable for subcutaneous administration in mice. It is critical to minimize the final concentration of DMSO to avoid local tissue irritation and toxicity. A final DMSO concentration of $\leq 5\%$ is recommended.

Materials:

- High-concentration **INCB3619** in DMSO stock solution (from section 3.1)
- Sterile 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes
- Pipettes and sterile, filtered pipette tips

Example Calculation for a 60 mg/kg Dose in a 20 g Mouse (Injection Volume: 100 μ L):

- Calculate the required dose per mouse:
 - $\text{Dose (mg)} = 60 \text{ mg/kg} * 0.02 \text{ kg} = 1.2 \text{ mg}$
- Determine the required concentration of the final dosing solution:
 - $\text{Concentration (mg/mL)} = 1.2 \text{ mg} / 0.1 \text{ mL} = 12 \text{ mg/mL}$
- Calculate the volume of DMSO stock solution needed:
 - Assuming a 100 mg/mL DMSO stock:
 - $\text{Volume of stock (}\mu\text{L)} = (12 \text{ mg/mL} * 1000 \mu\text{L}) / 100 \text{ mg/mL} = 120 \mu\text{L}$ for 1 mL of final solution.
 - To make 1 mL of a 12 mg/mL solution, you would need 120 μ L of the 100 mg/mL stock.
- Calculate the final DMSO concentration:
 - The volume of DMSO in 1 mL of the final solution is 120 μ L.
 - $\text{Final DMSO \%} = (120 \mu\text{L} / 1000 \mu\text{L}) * 100 = 12\%$.
 - This concentration is higher than the recommended $\leq 5\%$.

To achieve a lower DMSO concentration, a co-solvent formulation is often necessary. A common vehicle for subcutaneous injections is a mixture of DMSO, PEG400, and Saline.

Recommended Protocol using a Co-Solvent System:

A suggested vehicle composition is 10% DMSO / 40% PEG400 / 50% Saline.

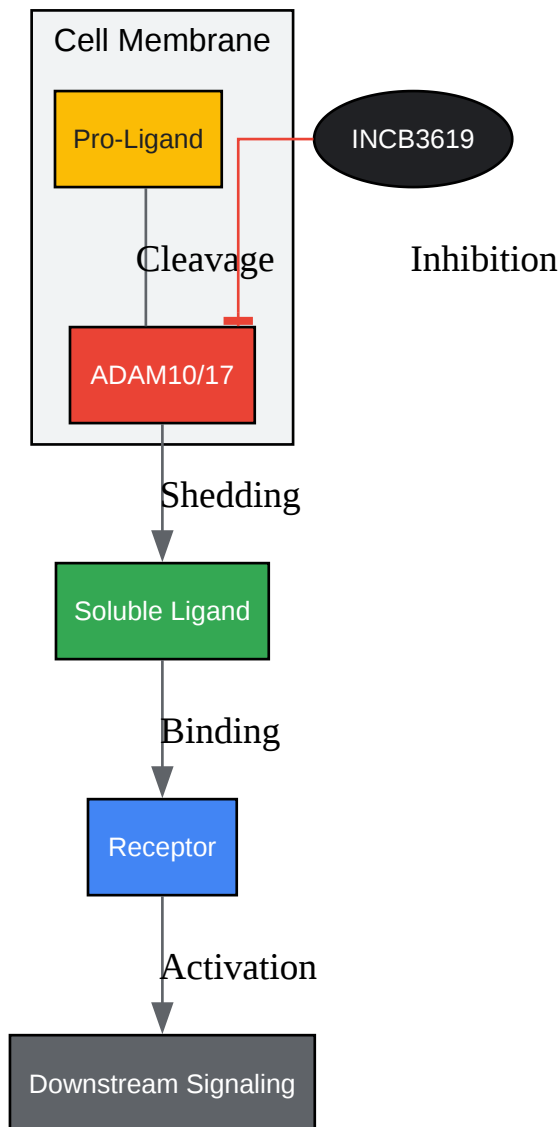
Procedure:

- Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG400, and 500 µL Saline.
- Prepare the Dosing Solution:
 - First, dissolve the required amount of **INCB3619** powder directly in the DMSO portion of the vehicle.
 - Then, add the PEG400 and mix thoroughly.
 - Finally, add the saline dropwise while vortexing to prevent precipitation of the compound.
- Final Checks: Ensure the final solution is clear and free of precipitates. Prepare the dosing solution fresh on the day of administration.
- Administration: Administer the solution subcutaneously to the mice at the calculated volume. A vehicle-only control group should be included in the study design.

Signaling Pathway and Experimental Workflow Diagrams

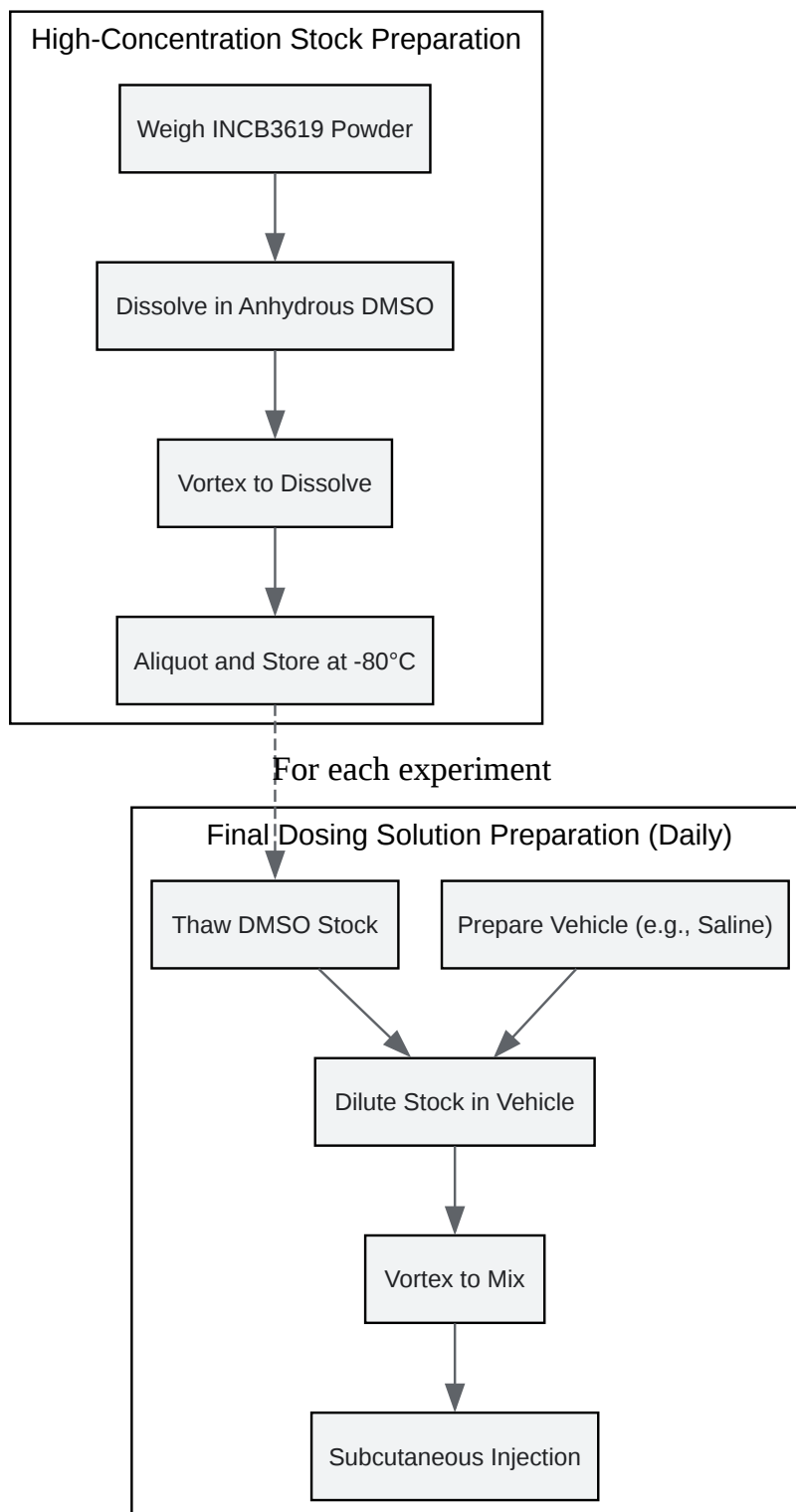
The following diagrams illustrate the signaling pathway inhibited by **INCB3619** and the experimental workflow for preparing the dosing solution.

INCB3619 Mechanism of Action

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Caption: **INCB3619** inhibits ADAM10/17, preventing ligand shedding and downstream signaling.

INCB3619 Dosing Solution Preparation Workflow

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Caption: Workflow for preparing **INCB3619** dosing solutions for in vivo studies.

Conclusion

The protocols outlined in this document provide a detailed guide for the preparation of **INCB3619** stock and dosing solutions for in vivo research. Adherence to these procedures will help ensure the consistency and reliability of experimental outcomes. It is imperative to consider the solubility and stability of **INCB3619** and to use appropriate vehicles to minimize toxicity and maximize exposure in animal models. Researchers should always perform a small-scale pilot formulation to ensure the compound remains in solution at the desired concentration before preparing a large batch for an entire study.

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